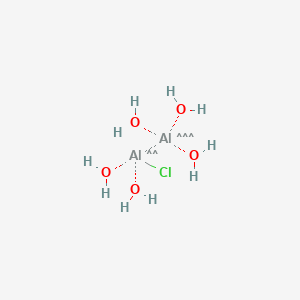

Dialuminium chloride pentahydroxide

描述

Historical Context and Evolution of Polymeric Aluminum Coagulant Research

The development of polymeric aluminum coagulants like Dialuminium (B1238714) Chloride Pentahydroxide marks a significant evolution from the use of traditional aluminum salts. Research into these more complex aluminum compounds began in the late 1960s, aiming to create more efficient and effective coagulants. aierfuke.comaierfuke.com

The journey of polyaluminum chloride (PAC) began as a technological advancement over conventional aluminum salts. aierfuke.com An important milestone occurred in Japan during the late 1960s with a proposed process to produce active aluminum hydroxide (B78521) from industrial-grade aluminum hydroxide, which was then dissolved in hydrochloric acid. aierfuke.comaierfuke.com By the 1980s, the production of PAC, often through a pressurized and heated reaction of aluminum hydroxide and hydrochloric acid, became more widespread. aierfuke.comaierfuke.com

Early production methods sometimes used waste materials like aluminum ash, which resulted in a product often called alkaline aluminum chloride due to its appearance. aierfuke.comaierfuke.com Over time, scientific understanding deepened, recognizing these compounds as an intermediate state between aluminum trichloride (B1173362) and aluminum hydroxide, leading to the term "basic aluminum chloride." aierfuke.com This evolution led to the creation of coagulants with superior performance compared to traditional options like aluminum sulfate (B86663), including faster floc formation and better solubility. chemicalbook.comchembk.com

Significance in Advanced Chemical and Material Science Disciplines

While widely known for its role in water purification, Dialuminium Chloride Pentahydroxide and related polyaluminum chlorides (PACs) are significant in several advanced scientific disciplines. unitedchemicalcn.comepa.govchemtradeasia.in Their unique polymeric structures and chemical properties make them valuable in catalysis and material science.

In the field of catalysis, PACs are used to create novel nanocatalysts. For instance, research has shown that combining polymeric aluminum chloride with silica (B1680970) gel under mechanical grinding conditions can produce a new composite catalyst (PAC–silica gel). nih.gov This process forms an Al-O-Si active center, which has demonstrated high performance in the one-pot synthesis of organic compounds like xanthene and pyrimidinone. nih.gov The mechanical grinding not only facilitates the self-assembly of the new composite material but also drives the catalytic reaction. nih.gov

The study of the different aluminum species within PAC solutions is a key area of materials science research. These species are generally categorized as monomeric (Alₐ), medium polymeric (Alₑ), and colloidal or solid species (Al꜀). nih.gov The distribution and transformation of these species are crucial as they determine the material's effectiveness in specific applications. nih.gov For example, research has demonstrated that the fraction of polymeric and colloidal species is directly correlated with the effective removal of contaminants like arsenate. nih.gov This detailed characterization allows for the engineering of PAC products with specific functionalities.

Scope and Objectives of Current Research Endeavors on Polymeric Aluminum Hydroxychlorides

Contemporary research on polymeric aluminum hydroxychlorides is focused on enhancing their performance, expanding their applications, and improving their environmental footprint. Key objectives include synthesizing more efficient products, understanding their fundamental chemical mechanisms, and developing novel applications.

A primary goal is the development of enhanced PAC formulations that are more efficient, requiring lower quantities while delivering superior performance. cognateinsights.com This includes the synthesis of high-concentration PAC and achieving precise control over the distribution of aluminum species to optimize performance for specific tasks. nih.gov For example, studies aim to increase the proportion of the most effective aluminum polymers, such as the Al₁₃ polycation, which is known for its stability and efficiency in colloid destabilization. nih.gov

Another significant research avenue is the development of "green" and sustainable manufacturing processes. This includes synthesizing PAC from waste materials, such as scrap aluminum foil, to create cost-effective and eco-friendly coagulants. mdpi.com

Furthermore, current studies delve into the complex reaction mechanisms of these polymers. Researchers are investigating floc properties, including their formation, breakage, and re-growth, to optimize coagulation processes in various conditions. researchgate.net Understanding how different aluminum species interact with natural organic matter and influence phenomena like membrane fouling is critical for improving their application in water treatment and other fields. nih.govresearchgate.net The creation of novel composite materials for catalysis and other advanced applications also remains an active and promising area of research. nih.gov

属性

InChI |

InChI=1S/2Al.ClH.5H2O/h;;1H;5*1H2/q;+1;;;;;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZVLRWDRFTSPT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[Al].[Al]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2ClH10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12042-91-0 | |

| Record name | Aluminum chlorohydrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012042910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dialuminium chloride pentahydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis and Preparation Methodologies

Fundamental Synthetic Routes for Polymeric Aluminum Hydroxychlorides

The synthesis of polymeric aluminum hydroxychlorides, including Dialuminium (B1238714) chloride pentahydroxide, can be achieved through several primary pathways. The selection of raw materials is a critical factor that influences the process and the quality of the final product.

A prevalent and commercially significant method for synthesizing polyaluminum chlorides involves the reaction of aluminum hydroxide (B78521) (Al(OH)₃) with hydrochloric acid (HCl) . This process allows for the production of high-purity PAC because aluminum hydroxide is available in a highly pure form google.com. The synthesis involves the controlled, partial acidification of aluminum hydroxide, where the hydroxyl groups are systematically replaced by chloride ions, leading to the formation of various polymeric aluminum species ywputai.com.

The general chemical reaction can be represented as: 2Al(OH)₃ + Cl⁻ → Al₂(OH)₅Cl + OH⁻

The reaction is typically carried out in an aqueous solution at elevated temperatures, ranging from 80°C to 120°C, to dissolve the aluminum hydroxide, which is only soluble in hydrochloric acid above 80°C google.com. In some processes, the reaction is conducted at temperatures up to 180°C under steam pressure of 1-8.0 kgf/cm² to enhance efficiency google.com. The resulting product is an aqueous solution of basic aluminum chloride google.com.

An alternative and often more cost-effective approach utilizes aluminum metal or various aluminum-containing industrial byproducts and minerals as the primary raw material. This method is adaptable, making use of materials such as:

Metallic Aluminum: This includes waste materials like aluminum foil, aluminum cable waste, and aluminum factory slag mdpi.comulm.ac.idvnu.edu.vn. The process typically involves dissolving the aluminum source in hydrochloric acid to form aluminum chloride (AlCl₃), which then undergoes polymerization through the addition of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) mdpi.comulm.ac.idulm.ac.id.

Aluminum-Rich Minerals: Raw materials such as bauxite (B576324), kaolin, and coal gangue can also be used vocal.mediagoogle.com. These minerals are typically roasted and then reacted with hydrochloric acid to extract the aluminum and initiate the polymerization process vocal.media. For instance, a process using aluminum-containing waste residue involves reacting it with HCl at 90 to 120°C, followed by the addition of calcium aluminate powder to adjust the composition google.com.

While these methods are economical, the purity of the final product is contingent on the quality and composition of the initial waste or mineral material .

Influence of Reaction Parameters on Compound Formation and Polymerization Degree

The formation of Dialuminium chloride pentahydroxide and its degree of polymerization are highly sensitive to several key reaction parameters. Precise control over these variables is essential for producing a stable product with the desired distribution of polymeric aluminum species, which dictates its performance.

The stoichiometry of the reactants, particularly the ratio of hydroxyl ions to aluminum ions (OH/Al molar ratio), is a critical parameter known as basicity. Basicity directly influences the species of polyaluminum chloride formed. The synthesis of high-concentration PAC with specific properties is achievable, with total aluminum concentrations (Al(T)) reaching up to 2.1 mol/L and basicity (B) values of 2.1 nih.gov.

Research has shown that for any given total aluminum concentration, there exists an optimal basicity value at which the content of the most effective polymeric species, Alb, is maximized nih.govresearchgate.net. As the total aluminum concentration (AlT) increases, both the optimal basicity value and the maximum achievable Alb content tend to decrease nih.gov. This relationship is crucial for tailoring the synthesis process to produce PAC with a high proportion of the desired polymeric species.

Table 1: Influence of Total Aluminum Concentration (AlT) on Optimal Basicity and Alb Content This table is illustrative, based on described research findings nih.govresearchgate.net.

| Total Aluminum Concentration (AlT) | Optimal Basicity (B value) | Highest Alb Content | Predominant Reaction Product |

|---|---|---|---|

| Low | Higher | Higher | Alb (if B < Optimal B) |

| High | Lower | Lower | Alc (if B > Optimal B) |

Reaction temperature significantly affects the kinetics of PAC synthesis. Elevated temperatures are generally employed to increase the reaction rate and achieve higher basicity products . Different synthesis procedures utilize a range of temperatures:

65-75°C: Used for the hydrolysis of aluminum foil in HCl and subsequent polymerization mdpi.com.

70°C: Applied in the synthesis of PAC from aluminum factory waste vnu.edu.vn.

90-120°C: A common range for reacting aluminum-containing residues with hydrochloric acid google.com.

Up to 180°C: Utilized in some processes involving aluminum hydroxide and HCl under pressure to enhance reaction efficiency google.com.

The application of overpressure is a technique used to carry out the reaction at temperatures above the boiling point of the mixture at atmospheric pressure, further accelerating the synthesis googleapis.com.

The regulation of pH is fundamental to controlling the hydrolysis and subsequent polymerization of aluminum ions. The synthesis process often involves a precise pH adjustment to stimulate the formation of the desired poly-nuclear species. For example, in the synthesis from aluminum waste, the pH may be adjusted to 5 with NaOH to initiate PAC formation vnu.edu.vn, or to a pH of 9 in other protocols mdpi.com.

The hydrolysis of aluminum ions in water is a complex process that leads to the formation of various monomeric and polymeric species. The distribution of these species is highly pH-dependent iwaponline.com. While the synthesis itself requires strict pH control, the resulting PAC products are effective over a broad pH range, typically between 5.0 and 8.5 ywputai.com. This wide operational range is a key advantage of PAC coagulants. Controlling the hydrolysis process is essential, as it directly impacts the charge neutralization and sweep coagulation performance of the final product nih.gov.

Novel Synthesis Techniques and Process Intensification

The production of this compound, a specific form of polyaluminium chloride (PAC), has evolved from conventional batch processes to more sophisticated methodologies. These advanced techniques focus on process intensification—achieving greater efficiency, control, and product quality in a smaller footprint. Innovations in synthesis aim to precisely control the distribution of polymeric aluminum species, particularly the highly effective Al₁₃ Keggin-type polycation, which is crucial for the compound's performance in its applications.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis offers a promising route for producing aluminum-based compounds with controlled crystallinity and morphology. This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically within a sealed vessel known as an autoclave. The advantages of hydrothermal methods include the formation of highly pure and crystalline products at relatively low temperatures, avoiding the need for high-temperature calcination steps. icsoba.orgmdpi.com

Research into the hydrothermal hydrolysis of aluminum chloride solutions has demonstrated the ability to selectively produce specific aluminum oxyhydroxides, such as boehmite (γ-AlOOH) and bayerite (α-Al(OH)₃), which are precursors and related phases to polyaluminium chlorides. icsoba.org Key parameters such as temperature, pressure, reaction time, and the presence of additives like urea are manipulated to direct the synthesis towards the desired product phase and particle morphology. icsoba.org For instance, studies have shown that boehmite can be precipitated from aluminum chloride solutions at temperatures above 200°C, with the yield increasing with temperature. icsoba.org The self-hydrolysis of aluminum chloride hexahydrate in the solid phase under hydrothermal conditions can also lead to the formation of bayerite and aluminum oxychlorides. icsoba.org

The ability to control these parameters allows for the targeted synthesis of specific polyaluminium chloride species. The enclosed hydrothermal system enables precise temperature and pressure control, influencing the hydrolysis and polymerization reactions that form the core poly-aluminum structures.

| Parameter | Effect on Synthesis | Typical Conditions/Observations |

|---|---|---|

| Temperature | Influences reaction kinetics and the crystalline phase of the product. Higher temperatures generally increase the rate of hydrolysis. | 443 K to 513 K (170°C to 240°C). icsoba.org Effective boehmite precipitation occurs above 200°C. |

| Pressure | Maintains the aqueous phase at elevated temperatures and can influence reaction equilibria. | 1.6 to 2.4 MPa. icsoba.org |

| Residence Time | Affects the extent of reaction and the growth and morphology of crystals. | Variable, influencing the degree of conversion to the final product. |

| Precursors/Additives | The choice of aluminum salt (e.g., AlCl₃·6H₂O) and the use of additives (e.g., urea) can direct the reaction to form specific products like boehmite. icsoba.org | Aluminum chloride hexahydrate, urea. icsoba.org |

Sol-Gel and Precipitation Methods for Controlled Morphology

Sol-gel and precipitation methods are wet-chemical techniques widely used for synthesizing materials with controlled morphology and particle size. These methods are particularly relevant for producing this compound due to the critical link between the compound's physical form and its efficacy.

Sol-Gel Synthesis: The sol-gel process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. For polyaluminium chloride, this typically starts with the hydrolysis of an aluminum precursor, such as aluminum chloride, in an aqueous solution. ijsr.net A base, like sodium hydroxide, is added under controlled conditions to initiate condensation and polymerization, forming a sol of polynuclear aluminum species. ijsr.net As the reaction progresses, these particles link together to form a continuous network that encompasses the remaining liquid, resulting in a gel. Subsequent drying and heat treatment of the gel can produce the final powder product. ijsr.net This method is advantageous for creating high-purity, homogeneous materials at relatively low temperatures and allows for the synthesis of nanoparticles. ijsr.netresearchgate.net

Precipitation Methods: Precipitation is a cornerstone technique where a solid product is formed from a liquid solution. In the synthesis of polyaluminium chlorides, this is achieved by the controlled partial hydrolysis of an aluminum chloride solution through the addition of a base. The morphology and composition of the precipitate are highly dependent on several key parameters. researchgate.netscribd.com

Key parameters influencing precipitation include:

Basicity (OH/Al molar ratio): This is a critical factor that determines the degree of polymerization and the distribution of different Al species. nih.gov Higher basicity generally leads to a higher content of polymeric species. researchgate.net There is often an optimal basicity value to maximize the content of the desired Alᵦ (Al₁₃) species. nih.govresearchgate.net

Rate of Base Addition: A slow, controlled addition of the base is crucial. researchgate.netresearchgate.net Rapid, localized increases in pH can lead to the premature formation of insoluble aluminum hydroxide (Al(OH)₃), whereas a slow rate allows for the systematic formation of the desired polynuclear species. researchgate.net

Mixing Intensity: Vigorous mixing is essential to ensure a homogeneous distribution of the base and prevent localized high pH zones, which favors the production of stable polymeric species over precipitates. researchgate.netscribd.com

Temperature and Aging: Reaction temperature affects the rates of hydrolysis and polymerization. An aging step, where the solution is held for a period after initial reaction, can also influence the final distribution of aluminum species. researchgate.netscribd.com

By carefully controlling these variables, precipitation methods can be tailored to produce this compound with a high concentration of specific polymeric species and a controlled particle morphology.

| Parameter | Influence on Product Morphology and Speciation |

|---|---|

| Basicity (OH/Al ratio) | Governs the types and distribution of Al polymers (e.g., Al₁₃). Optimal ratios exist for maximizing desired species. nih.govresearchgate.net |

| Base Addition Rate | Slow rates prevent localized precipitation of Al(OH)₃ and favor the formation of polynuclear species. researchgate.net |

| Mixing Intensity | High intensity ensures rapid dispersion of reactants, promoting uniform polymerization. researchgate.netscribd.com |

| Temperature | Affects reaction kinetics; excessively high temperatures can negatively impact floc formation. |

| Aging | Allows for the equilibration and stabilization of polymeric species after initial synthesis. researchgate.netscribd.com |

Advanced Reactor Design for Enhanced Production

The design of the reactor is fundamental to the efficiency, consistency, and scalability of this compound production. The synthesis process is highly corrosive, involving hydrochloric acid, and can be abrasive due to the presence of solid aluminum hydroxide. researchgate.netgmmpfaudler.com This necessitates specialized reactor materials and designs.

Glass-Lined Reactors: Due to the highly corrosive nature of the reactants, glass-lined steel reactors are the industry standard for PAC production. researchgate.netgmmpfaudler.com The glass lining provides excellent corrosion resistance to hydrochloric acid, while the steel exterior provides the necessary structural strength for reactions that may be conducted under pressure and at high temperatures. gmmpfaudler.comdedietrich.com Some manufacturers offer specialized abrasion-resistant glass formulations to better withstand the abrasive effects of alumina raw materials. gmmpfaudler.com These reactors are often equipped with optimized agitators, such as impellers with special geometry, to ensure effective mixing of the solid and liquid phases. dedietrich.com

Continuous Flow Reactors: A significant advancement in process intensification is the shift from traditional batch manufacturing to continuous flow production. yuncangchemical.com In a continuous flow reactor, reactants are continuously fed into the system, and the product is continuously withdrawn. yuncangchemical.com This approach offers several advantages over batch processing:

Improved Consistency: Precise control over reaction parameters like temperature, pressure, and residence time leads to a more consistent product quality. yuncangchemical.com

Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with exothermic reactions.

Process Intensification: Continuous reactors are typically smaller than batch reactors for the same production capacity, leading to a reduced footprint.

Energy Efficiency: This method can lead to reduced energy consumption and minimized waste generation. yuncangchemical.com

A patent describes a continuous production method where a slurry of the solid aluminum source and water is reacted with hydrochloric acid in a reactor designed to maintain turbulent flow, enhancing mass transfer and reaction rates. google.com

Membrane Reactors: A novel and advanced approach involves the use of membrane reactors to synthesize PAC with a very high content of the most effective Al₁₃ species. nih.gov In this design, the base solution (e.g., NaOH) is forced to permeate slowly through the micropores of an ultrafiltration membrane into the aluminum chloride solution. nih.gov This technique limits the size of the base droplets to the nanoscale, dramatically increasing the contact interface between the reactants and promoting the formation of the Al(OH)₄⁻ precursor to Al₁₃, while minimizing the formation of undesirable precipitates. nih.gov This method has been reported to produce PAC with an Al₁₃ content of approximately 80%. nih.gov

Complex Solution Chemistry and Speciation Dynamics

Hydrolytic Polymerization Mechanisms of Aluminum Species

The hydrolysis of the hydrated aluminum ion, [Al(H₂O)₆]³⁺, is the initial step in a cascade of reactions that can lead to the formation of a diverse array of monomeric, polymeric, and eventually solid-phase aluminum species. wikipedia.orgillinois.edu The process begins with the formation of simple monomeric hydroxo-aluminum complexes. As the pH of the solution increases, these monomers undergo polymerization, where they link together through olation (formation of Al-OH-Al bridges) and oxolation (formation of Al-O-Al bridges).

Two primary models have been proposed to describe the polymerization pathways:

The "Core-links" model: This model suggests a continuous process of polymerization where smaller aluminum polymers gradually link together to form larger, more complex structures. illinois.eduresearchgate.net The transformation of these polynuclear species follows a progression from linear shapes to planar and then to three-dimensional conformations as hydrolysis proceeds. illinois.edu This model is often considered to describe the kinetic aspects of polymerization, where the rate of base addition influences the evolution of different hydrolytic polymeric species. researchgate.net

The "Cage-like" or "Keggin" model: This model posits the formation of specific, highly stable polymeric cations, most notably the tridecameric aluminum species, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (commonly referred to as Al₁₃). illinois.eduresearchgate.net The formation of these cage-like structures is favored under specific conditions, such as slower rates of base addition. researchgate.netillinois.edu

Identification and Characterization of Polymeric Aluminum Cations in Solution

The complex mixture of aluminum species in partially hydrolyzed solutions has been investigated using various analytical techniques, including ²⁷Al Nuclear Magnetic Resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI-MS). ciac.jl.cn These methods have enabled the identification and characterization of a range of polymeric aluminum cations.

Keggin-Type [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃) and Related Structures

The most well-characterized and significant polymeric aluminum cation is the Keggin-type [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, or Al₁₃. sci-hub.stciac.jl.cn This polycation possesses a unique structure consisting of a central tetrahedron of AlO₄ surrounded by 12 interconnected AlO₆ octahedra. sci-hub.strsc.org This structure is highly stable in aqueous solutions and is noted for its high positive charge. sci-hub.stciac.jl.cn

Several isomers of the Al₁₃ Keggin structure exist, designated as α, β, γ, δ, and ε, which differ in the rotational arrangement of the trimeric aluminum-hydroxide caps. rug.nl The ε-Al₁₃ isomer is considered the most thermodynamically favored. rug.nl The structure of these isomers has been confirmed through techniques like single-crystal X-ray diffraction and ²⁷Al NMR. rsc.orgrsc.org For instance, the ε-Al₁₃ isomer has been crystallized in a glycol-chelated form, revealing a molecular structure of [AlO₄Al₁₂(OH)₁₂(OC₂H₄OH)₁₂]Cl₇·H₂O. rsc.orgrug.nl The Al₁₃ cation is known to be a significant species in polyaluminum chloride solutions, particularly those with high basicity. sci-hub.st

Other Polymeric Species (e.g., monomers, dimers, trimers, hexamers, Al₃₀) and Their Equilibrium Constants

In addition to the prominent Al₁₃ polycation, a variety of other aluminum species exist in equilibrium in solution. These range from simple monomers to larger polymers.

Monomeric and Small Polymeric Species: At lower pH values and lower degrees of hydrolysis, monomeric species such as [Al(OH)]²⁺ and [Al(OH)₂]⁺ are present. bohrium.com As conditions change, these can polymerize to form dimers like [Al₂(OH)₂]⁴⁺ and trimers such as [Al₃(OH)₄]⁵⁺. sci-hub.stresearchgate.net The formation of these smaller polymers represents the initial stages of the hydrolytic polymerization process. researchgate.net

Larger Polymeric Species: Under certain conditions, even larger polycations can form. One such species is the Al₃₀ polycation, which, like Al₁₃, is recognized for its high positive charge and stability. ciac.jl.cn The conversion of Al₁₃ to Al₃₀ can be influenced by the presence of aluminum monomers. ciac.jl.cn Other intermediate polymeric species, such as hexamers and those containing up to 21 aluminum atoms, have also been identified, particularly as transient species during the polymerization process. researchgate.net

The equilibrium between these various species is complex and dynamic. The table below presents some of the common aluminum species and their reported formation constants, which quantify their stability in solution.

| Species | Formula | Log K |

| Monomer | [Al(OH)]²⁺ | -5.0 |

| Monomer | [Al(OH)₂]⁺ | -10.1 |

| Monomer | [Al(OH)₃]⁰ | -16.4 |

| Monomer | [Al(OH)₄]⁻ | -23.5 |

| Dimer | [Al₂(OH)₂]⁴⁺ | -7.7 |

| Trimer | [Al₃(OH)₄]⁵⁺ | -13.9 |

| Keggin-type | [Al₁₃O₄(OH)₂₄]⁷⁺ | -104.5 |

Note: The equilibrium constants (Log K) are indicative and can vary depending on the specific experimental conditions such as ionic strength and temperature.

Factors Influencing Speciation Distribution and Stability

The distribution and stability of the various aluminum species in a dialuminium (B1238714) chloride pentahydroxide solution are not static but are profoundly influenced by several key environmental factors.

Effects of pH and Ionic Strength

pH: The pH of the solution is arguably the most critical factor governing aluminum speciation. researchgate.netnih.gov As the pH increases from acidic conditions, the hydrolysis of [Al(H₂O)₆]³⁺ is promoted, leading to the sequential formation of monomeric and then polymeric hydroxo-aluminum species. wikipedia.orgresearchgate.net

At low pH (around 4.0), monomeric and dimeric aluminum species are the predominant forms. researchgate.net

As the pH rises to around 4.8-5.0, these smaller species polymerize into small and medium-sized polymers (Al₃-Al₁₀). researchgate.net

Further increases in pH can lead to the formation of larger polymers (Al₁₁-Al₂₁). researchgate.net

However, at even higher pH values (e.g., above 5.8), these larger, often metastable, polymers can decompose back into smaller species before ultimately precipitating as amorphous aluminum hydroxide (B78521), Al(OH)₃, typically around pH 6.4. researchgate.net The Keggin Al₁₃ structure is known to be less stable at higher pH, where it can hydrolyze to form bayerite (α-Al(OH)₃). sci-hub.st

Ionic Strength: The ionic strength of the solution also plays a role in the speciation of aluminum. While the effect can be complex, changes in ionic strength can influence the activity coefficients of the various ions in solution, thereby shifting the equilibria between different aluminum species. osti.govnih.gov For instance, studies on the solubility of aluminum hydroxides have been conducted in controlled ionic strength media to better understand these effects. bohrium.comosti.gov

Impact of Anionic Ligands (e.g., Chloride, Sulfate (B86663), Phosphate (B84403), Citrate)

The presence of various anionic ligands in the solution can significantly impact the hydrolysis and polymerization of aluminum by forming complexes with the aluminum cations. capes.gov.br This complexation can compete with hydrolysis and alter the distribution of aluminum species. capes.gov.br

Sulfate (SO₄²⁻): Sulfate ions are known to interact strongly with aluminum species. The presence of sulfate can influence the formation and stability of polymeric aluminum cations. nih.gov For example, the dominant form of aluminum in waters impacted by acid mine drainage, which are often high in sulfate, is AlSO₄⁺. nih.gov The interaction of sulfate with aluminum polycations can also facilitate their crystallization. rsc.org

Phosphate (PO₄³⁻): Phosphate can have a notable effect on aluminum speciation, particularly at pH values below 7.5. nih.gov In this range, the concentration of soluble aluminum can be inversely proportional to the phosphate concentration, suggesting the formation of aluminum-phosphate precipitates or complexes that reduce the amount of soluble aluminum. nih.gov

Citrate (B86180): Organic ligands like citrate can also form strong complexes with aluminum, influencing its speciation. The nature and strength of these interactions depend on the specific ligand and the solution conditions. The study of such interactions is crucial for understanding the behavior of aluminum in various environmental and biological systems.

Temperature-Dependent Speciation Transitions

Temperature plays a critical role in the speciation of polyaluminum chloride (PAC) solutions, including those containing Dialuminium chloride pentahydroxide. Thermal treatment can alter the distribution and structure of the aluminum species present, impacting the compound's performance. researchgate.net

Detailed studies have quantified the impact of temperature on the removal of specific contaminants. For example, the efficiency of PAC in removing nonsettleable suspended solids (NSS-kaolin) was observed to improve as the temperature rose from 15°C to 35°C, but then declined as the temperature was further increased to 55°C. mdpi.com The removal of dissolved organic compounds (DOC), however, remained stable in the 15°C to 35°C range before dropping sharply at higher temperatures. mdpi.com This suggests an optimal temperature range for maximizing the coagulation and flocculation efficacy, which is directly linked to the temperature-dependent speciation of the aluminum polymers. mdpi.comsinochemi.com

Advanced Structural Elucidation and Morphological Characterization

Spectroscopic Techniques for Structural Analysis of Polymeric Aluminum Hydroxychlorides

Spectroscopic methods are indispensable for probing the local atomic and molecular environments within polyaluminium chloride structures, providing detailed information on the various aluminium species present.

NMR spectroscopy is a powerful tool for identifying and quantifying the different aluminium species in PAC solutions. researchgate.net

²⁷Al NMR: This technique is particularly crucial for distinguishing the various aluminium polycations. atamanchemicals.com The most effective and well-known polymeric aluminium species, the Keggin-ion [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃), is readily identified by a distinct and sharp resonance peak at approximately 62.5-63 ppm in the ²⁷Al NMR spectrum. atamanchemicals.comuni-muenchen.de This peak is diagnostic for the tetrahedrally coordinated aluminium atom at the center of the Keggin structure. uni-muenchen.de

In addition to the monomeric aluminium peak and the Al₁₃ peak, other polymeric species can be identified. For instance, the larger Al₃₀ polycation is observed as a broad peak near 71 ppm. uni-muenchen.de The relative abundance of these species, particularly Al₁₃, is a key indicator of the PAC's performance characteristics. nih.gov Studies have shown that PAC with a higher proportion of Al₁₃ exhibits greater efficacy. nih.gov

| Aluminium Species | Typical ²⁷Al NMR Chemical Shift (ppm) | Coordination Environment |

| Monomeric Al | ~0 | Octahedral [Al(H₂O)₆]³⁺ |

| Al₁₃ (Keggin-ion) | ~62.5 | 1 Tetrahedral (AlO₄), 12 Octahedral (AlO₆) |

| Al₃₀ | ~71 | Tetrahedral Al(O)₄ centers |

This table summarizes typical chemical shifts for key aluminum species found in polyaluminium chloride solutions.

¹H NMR: Proton NMR provides complementary information about the hydroxide (B78521) and water components of the structure. In studies of amorphous aluminium hydroxides, ¹H MAS-NMR spectra can distinguish between free water molecules (resonating at ~5 ppm) and hydroxyl (OH) groups that are chemically bonded to aluminium atoms (~4.5 ppm). nih.govresearchgate.net The broadness of the hydroxyl peak suggests a wide distribution of hydrogen bond strengths within the amorphous structure, indicating a complex network of Al-OH subunits. nih.gov

Vibrational spectroscopy techniques like FTIR and Raman are used to identify functional groups and bonding arrangements within the PAC structure.

FTIR Spectroscopy: FTIR spectra of PAC reveal important information about its chemical structure. The presence of new chemical bonds beyond the basic Al-OH linkage can be detected when PAC is modified, indicating a chemical reaction rather than a simple physical mixing. nih.gov Key absorption bands provide evidence for the polymeric structure. Strong, wide bands between 3400 and 3600 cm⁻¹ are assigned to the O-H stretching vibrations of both absorbed water and the Al-OH groups. researchgate.net A band around 1630-1640 cm⁻¹ corresponds to the bending vibration of O-H. nih.govresearchgate.net Vibrations related to the core aluminium-oxygen structure, such as the asymmetric stretching of Al-O-Al bonds, are also observed. researchgate.net Specifically, a band near 618 cm⁻¹ has been attributed to the vibration of the Al-O bond of the central AlO₄ tetrahedron within the Keggin structure, further confirming its presence. researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

| 3547 - 3427 | O-H stretching (absorbed H₂O and Al-OH) |

| 1639 | O-H bending |

| 1080 | Asymmetric stretching of Al-O-Al |

| 618 | Al-O vibration of central AlO₄ in Keggin structure |

This table presents key FTIR absorption bands and their assignments for polyaluminium chloride.

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to FTIR. While specific studies on PAC are less common, the principles applied to similar basic metal chlorides are relevant. Raman spectroscopy can effectively characterize minerals and corrosion products, distinguishing between different polymorphs based on variations in their vibrational spectra, particularly in the OH stretching and deformation regions. qut.edu.au This suggests its utility in identifying the specific phases and bonding environments within solid PAC products.

XAS and its subset, EXAFS, are powerful techniques for determining the local atomic structure around a specific element, even in amorphous or poorly crystalline materials. wikipedia.org These methods involve measuring the X-ray absorption coefficient of a material as a function of energy. wikipedia.org

For PAC, EXAFS could provide precise information on the local coordination environment of the aluminium atoms. The analysis of the fine structure in the absorption spectrum can yield data on interatomic distances (bond lengths) for Al-O and Al-Cl pairs, as well as the coordination number (the number of nearest neighbors) for the aluminium atoms. acs.org This technique is highly sensitive and element-specific, making it ideal for probing the fundamental building blocks of the poly-aluminium clusters. wikipedia.org While its application has been demonstrated for analyzing transient species in melting aluminum and for structural analysis of titanium-aluminum alloys, its potential for PAC lies in definitively characterizing the bond lengths and coordination of the core Al₁₃ and other polymeric units. acs.orgaps.org

Diffraction Methods for Crystalline and Amorphous Phases

X-ray diffraction methods are essential for distinguishing between ordered crystalline structures and disordered amorphous phases, providing insight into the long-range order and nanoscale morphology of PAC.

XRD analysis of PAC reveals that its structure is highly dependent on the preparation and drying conditions. Many preparations result in a material that is largely amorphous, showing broad, diffuse scattering patterns without sharp Bragg peaks. researchgate.net However, under certain conditions, a degree of crystallinity can be achieved.

A study on hydroxyl-aluminium chloride prepared by gentle drying at 40-50°C revealed a distinct XRD pattern characteristic of a crystalline material. niscpr.res.in This crystalline structure was found to be sensitive to heat; upon heating above 80°C, it transitioned to a less crystalline or amorphous state, indicating that coordinated water molecules are crucial in building the crystalline lattice. niscpr.res.in For PAC with high Al₁₃ content, a strong characteristic signal has been noted in the 2θ range of 5° to 25°. nih.gov

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| a | 9.1155 Å |

| b | 11.50 Å |

| c | 24.31 Å |

| α | 107.26° |

| β | 94.313° |

| γ | 105.517° |

This table shows the unit cell parameters for crystalline hydroxyl-aluminium chloride obtained under mild drying conditions, as determined by XRD analysis. niscpr.res.in

SAXS is a technique used to analyze structural features on the nanoscale, typically from 1 to 100 nm. rigaku.com It measures the elastic scattering of X-rays at very small angles (typically 0.1 - 10°) to quantify nanoscale density differences in a sample. rigaku.com

Microscopic and Imaging Techniques for Particle and Aggregate Morphology

A suite of high-resolution microscopic techniques is employed to visualize and analyze the intricate structures of dialuminium (B1238714) chloride pentahydroxide and its aggregates. These methods allow for the characterization of particle size, shape, and surface features, as well as the elemental composition of the material.

Transmission Electron Microscopy (TEM) and its higher resolution counterpart, HRTEM, are powerful techniques for visualizing the morphology and crystal structure of nanoscale materials. For aluminum-based coagulants like polyaluminum chloride, TEM analysis can reveal the primary particle size and the nature of their aggregation.

HRTEM provides the capability to resolve the lattice structure of crystalline materials. For the Al₁₃ Keggin ion, which is a fundamental component of dialuminium chloride pentahydroxide, HRTEM could potentially visualize the ordered arrangement of aluminum and oxygen atoms within the cluster. Research on other crystalline nanoparticles has demonstrated the power of HRTEM in determining their crystal structure and identifying defects. ucf.edu

Table 1: Expected Morphological Features of this compound from TEM/HRTEM Analysis

| Feature | Expected Observation | Significance |

| Primary Particle Shape | Quasi-spherical | Influences packing density and surface area. |

| Primary Particle Size | Nanometer scale | Directly impacts reactivity and coagulation efficiency. |

| Aggregation State | Forms larger, irregular aggregates | Determines the floc structure in coagulation processes. |

| Crystallinity (HRTEM) | Ordered lattice fringes within primary particles | Confirms the presence of crystalline Keggin-like structures. |

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface topography and morphology of materials at a micro and nano-scale. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it also provides elemental composition analysis.

SEM studies on polyaluminum chloride (PAC), a compound closely related to this compound, have revealed valuable morphological information. For instance, spray-dried PAC particles have been observed to be spherical with diameters ranging from 50 to 100 micrometers, with each sphere being composed of many smaller particles. researchgate.net This hierarchical structure is crucial for its application as a coagulant. SEM has also been employed to study the morphology of aluminum-based coagulant flocs, providing insights into their formation and structure. nih.govmdpi.com

EDX analysis is instrumental in confirming the elemental composition of the material. For this compound, an EDX spectrum would be expected to show significant peaks for aluminum (Al), oxygen (O), and chlorine (Cl), confirming the identity of the compound. researchgate.netscience.govfrontiersin.orgresearchgate.net Elemental mapping with EDX can further reveal the distribution of these elements across the surface of the particles and their aggregates, ensuring homogeneity.

Table 2: Expected SEM-EDX Analysis Results for this compound

| Analysis | Expected Result | Significance |

| SEM Imaging | Reveals surface texture, particle shape (e.g., spherical, irregular), and state of aggregation. | Provides information on the macroscopic properties of the powder and its behavior in solution. |

| EDX Elemental Analysis | Detection of Al, O, and Cl peaks. | Confirms the chemical identity of the compound. |

| EDX Elemental Mapping | Homogeneous distribution of Al, O, and Cl across the particle surface. | Indicates uniform composition, which is important for consistent performance. |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. It is particularly useful for characterizing the surface roughness and morphology of particles and thin films.

In the context of coagulants and flocculants, AFM has been used to study the morphology of flocs and the dynamics of coagulation processes in aqueous environments. nih.gov This technique can provide detailed information about the surface texture of this compound aggregates and how they interact with other particles in solution. AFM can be used to measure the roughness of polymer surfaces and characterize particle morphology with a resolution comparable to or even greater than electron microscopy techniques. researchgate.netanton-paar.comresearchgate.net

AFM studies on related materials, such as flocculants used in water treatment, have demonstrated its capability to visualize the nanoscale features of these materials. wur.nlyoutube.comnih.govirb.hr For this compound, AFM could be employed to quantify surface roughness parameters and visualize the fine details of the aggregated Keggin-like structures on a substrate.

Table 3: Anticipated Findings from AFM Analysis of this compound

| Parameter | Expected Measurement | Importance |

| Surface Topography | 3D visualization of the particle and aggregate surfaces. | Reveals fine surface features and the arrangement of primary particles. |

| Surface Roughness | Quantitative measurement of root-mean-square (RMS) roughness. | A key parameter influencing surface area and reactivity. |

| Particle Height and Volume | Direct measurement of individual particle dimensions. | Provides accurate size distribution data. |

Mechanisms of Interaction and Surface Chemistry

Adsorption Mechanisms at Solid-Liquid Interfaces

The interaction between the hydrolyzed species of dialuminium (B1238714) chloride pentahydroxide and colloidal particles in an aqueous environment is multifaceted. The primary mechanisms driving the destabilization of colloids are charge neutralization, bridging effects, and surface complexation. nih.govresearchgate.net

Upon dissolution in water, dialuminium chloride pentahydroxide forms highly positively charged polynuclear aluminum species. nanyangchemical.comwatertreatmentagent.com A key species is the Keggin-type polycation, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃), which is noted for its high cationic charge and stability over a range of pH values. nih.gov

Charge Neutralization: Most colloidal and suspended particles in natural waters possess a net negative surface charge, which creates repulsive forces that prevent aggregation and settling. mdpi.com The highly positive charge of the Al₁₃ polymers and other cationic aluminum species effectively neutralizes this negative surface charge. researchgate.netmdpi.com This process, known as charge neutralization, reduces the electrostatic repulsion between particles, allowing the attractive van der Waals forces to dominate and initiate particle aggregation. researchgate.net The efficiency of charge neutralization is a primary reason for the effectiveness of PAC compared to traditional coagulants like aluminum sulfate (B86663). wikipedia.org Studies have shown that flocs formed under the charge neutralization mechanism can be of lower strength but are capable of reforming completely after being broken by shear forces. nih.gov

Bridging Effects: In addition to charge neutralization, the long-chain polymeric nature of the hydrolyzed aluminum species facilitates a "bridging" mechanism. watertreatmentagent.comchembk.com These polymer chains can adsorb onto the surfaces of multiple colloidal particles simultaneously, creating physical links or "bridges" between them. nih.gov This action effectively pulls the particles together into larger aggregates, or flocs. The bridging effect is particularly significant in forming larger, more robust flocs that are more easily removed by sedimentation or filtration. nih.gov

Beyond electrostatic interactions, specific chemical reactions occur at the particle-water interface. Surface complexation is a critical mechanism where the hydrolyzed aluminum species form direct chemical bonds with functional groups on the surface of contaminants. usda.gov

This process often involves ligand exchange, where hydroxyl groups (–OH) on the surface of the aluminum polycations replace other ligands or water molecules present on the surface of the particle. usda.govresearchgate.net For example, carboxyl (–COOH) and hydroxyl (–OH) functional groups, which are common on the surface of natural organic matter (NOM) and mineral particles, can act as ligands, forming inner-sphere complexes with the aluminum species. researchgate.net This direct bonding is a stronger interaction than simple electrostatic attraction and is crucial for the removal of dissolved substances, not just suspended particles. capes.gov.br

The hydroxyl (OH⁻) and chloride (Cl⁻) ligands that constitute this compound play distinct and crucial roles in its function.

Hydroxyl Ligands (OH⁻): The hydroxyl groups are fundamental to the structure and reactivity of the coagulant. They are responsible for forming the polymeric chains and the polynuclear complexes (e.g., Al₁₃) through olation (formation of Al-OH-Al bridges). mdpi.com These hydroxyl groups also act as reactive sites for surface complexation and ligand exchange reactions at the contaminant surface, forming strong, stable bonds. usda.govamericanelements.com The basicity of the PAC, defined by the [OH]/[Al] molar ratio, determines the degree of polymerization and the distribution of aluminum species, thereby influencing the dominant coagulation mechanism. nih.gov

Interaction with Organic and Inorganic Contaminants

This compound and its resulting polycations are effective in removing a wide array of both organic and inorganic contaminants from water. chemicalbook.com

Interaction with Organic Contaminants: A primary target for removal is natural organic matter (NOM), such as humic and fulvic acids. These molecules are major precursors to disinfection by-products. The interaction mechanisms include charge neutralization of the negatively charged NOM molecules and surface complexation, where the functional groups of NOM bind directly to the aluminum polycations. capes.gov.bramericanelements.com Studies have shown that bound extracellular organic matter (bEOM) from algae, which contains aromatic, OH, and NH functional groups, interacts strongly with hydroxylated aluminum species through complexation and bridging by Al₁₃ polymers. americanelements.com In contrast, dissolved extracellular organic matter (dEOM) may interact more weakly or even inhibit coagulation. americanelements.com

Interaction with Inorganic Contaminants: The coagulant is also proficient at removing inorganic contaminants. This is achieved through several pathways:

Precipitation: It can react with anions like phosphate (B84403) to form insoluble aluminum phosphate precipitates.

Adsorption and Co-precipitation: Heavy metal ions can be removed by adsorbing onto the surface of the forming aluminum hydroxide (B78521) flocs and subsequently being removed from the solution as the flocs settle (co-precipitation). nanyangchemical.com The effectiveness of PAC for removing suspended solids is generally higher than for dissolved inorganic components, which are less affected by coagulation. mdpi.com However, certain ions, like sulfate, can significantly influence the performance of PAC by accelerating its hydrolysis and precipitation. nih.gov

Flocculation Kinetics and Floc Properties

The process of flocculation, where destabilized particles aggregate into larger flocs, is dynamic. The kinetics of this process and the resulting properties of the flocs are critical for efficient solid-liquid separation.

Once particles are destabilized by charge neutralization and bridging, their aggregation into flocs begins under controlled mixing conditions. The rate of floc growth is influenced by factors such as coagulant type, pH, and the intensity of mixing (velocity gradient). nih.gov Flocs formed by PAC are generally described as forming faster and being larger and denser compared to those from traditional coagulants. nih.govchemicalbook.com

However, flocs are subject to shear forces within a reactor or basin, which can cause them to break apart. The strength of a floc determines its resistance to this shear-induced breakup. Research indicates that the properties of flocs and their ability to regrow after breakage depend on the dominant coagulation mechanism. nih.gov

Flocs formed via charge neutralization are often weaker and more susceptible to breakage but exhibit a high capacity for complete regrowth once the shear force is reduced. nih.gov

Flocs formed in sweep coagulation (where particles are enmeshed in a large precipitate of aluminum hydroxide) are typically stronger and harder to break but show significantly less ability to reform after breakage. nih.gov

The ability of flocs to recover their size and structure after breakage is a key characteristic. Studies have shown that the re-growth of broken flocs can be significantly influenced by the nature of the aluminum species present. nih.gov For instance, the presence of monomeric aluminum species can improve the adhesion between broken floc fragments, leading to better regrowth. nih.gov

Fractal Dimension of Flocs and Their Sedimentation Characteristics

The flocs formed during coagulation with polyaluminium chloride (PACl), including this compound, are complex structures whose morphology can be described using fractal geometry. The fractal dimension (Df) provides a quantitative measure of the floc's structure, with higher values indicating a more compact and dense structure, while lower values suggest a more open and porous arrangement.

Research into the flocculation behavior of PACl reveals that the characteristics of the resulting flocs are influenced by several factors. The basicity of the PACl is a critical parameter. Higher basicity in PACl formulations tends to promote the formation of polymers with a higher degree of polymerization. yuncangchemical.com This, in turn, influences the flocculation effect, affecting the size, density, and sedimentation rate of the flocs. yuncangchemical.com High basicity polyaluminium chloride (HBPAC) is known to form large, dense flocs rapidly, which aids in efficient particle aggregation and settling. ywputai.com

The floc formation process is dynamic, beginning with rapid coagulation to form fine alum flowers, followed by a flocculation stage where these grow coarser and larger over a period of 10-15 minutes. chembk.com The final stage is sedimentation, where the flocs settle under slow-flow conditions. chembk.com Studies comparing PACl products to traditional coagulants like aluminum sulfate have shown that PACls form larger and stronger flocs. santos.com

The sedimentation characteristics are intrinsically linked to the floc's size and density, which are related to the fractal dimension. Generally, larger and denser flocs, characterized by a higher fractal dimension, will have a faster settling velocity. The structure of these flocs is not static; it can be altered by hydraulic conditions. For instance, excessive rapid stirring can break down the floc structure, making them looser and smaller, which can negatively impact their removal. researchgate.net However, studies have also shown that flocs can re-grow after breakage, and the addition of more PACl can facilitate this re-growth. researchgate.net The enmeshment of particles in the precipitated aluminum hydroxide (sweep flocculation) is considered a dominant mechanism for particle removal. nih.gov

Table 1: Floc Characteristics of Polyaluminium Chloride (PACl) under Various Conditions (Note: This data is for general PACl and is intended to be illustrative of the expected properties for this compound)

| Coagulant/Condition | Floc Characteristic | Observation | Reference |

|---|---|---|---|

| High Basicity PACl | Floc Formation | Rapid formation of large, dense flocs. | ywputai.com |

| PACl vs. Alum | Floc Size & Strength | PACl forms larger and stronger flocs than aluminum sulfate. | santos.com |

| PACl with varying Al species | Floc Breakage & Re-growth | Al species influence DOM and dissolved Al release during breakage and re-growth. | nih.gov |

| High Basicity PACl | Coagulation Mechanism | Efficient particle aggregation and removal of a wide range of contaminants. | ywputai.com |

Electrokinetic Properties and Zeta Potential Studies

The electrokinetic properties of this compound in solution are fundamental to its coagulation mechanism, with the zeta potential being a key indicator of the stability of colloidal suspensions. When this compound is added to water, it dissociates into various hydrolyzed aluminum species and chloride ions. santos.comsantos.com These aluminum species are typically positively charged and can neutralize the negative surface charge of colloidal particles present in the water.

The primary mechanism of action for PACl is the strong electro-neutralization of colloidal substances. chembk.com The highly charged polymeric aluminum species adsorb onto the surfaces of negatively charged particles (like clays, silts, and organic matter), reducing the electrostatic repulsion between them. This allows the van der Waals forces of attraction to predominate, leading to particle aggregation and floc formation. The effectiveness of charge neutralization is directly related to the zeta potential of the particles. Coagulation is generally most effective when the coagulant dose is sufficient to bring the zeta potential of the particles close to zero. inderscienceonline.com

The speciation of aluminum in PACl solutions, which is influenced by the basicity, plays a crucial role in determining the charge neutralization capacity. PACl solutions contain various aluminum species, broadly categorized as monomeric (Ala), medium polymeric (Alb), and colloidal or solid species (Alc). nih.gov The highly polymerized species, such as the Al₁₃ polycation (Al₁₃O₄(OH)₂₄⁷⁺), are known to be particularly effective in charge neutralization due to their high positive charge. inderscienceonline.comnih.gov The content of this Al₁₃ polymer tends to increase with the basicity of the PACl, up to an optimal level. nih.gov

Studies on different PACl formulations have shown a direct correlation between the coagulant dosage, the resulting zeta potential of the water, and the efficiency of turbidity removal. As the PACl dosage increases, the zeta potential of the negatively charged particles in the water increases, moving towards zero. researchgate.net The optimal dosage for coagulation often corresponds to the point where the zeta potential is near zero. inderscienceonline.comresearchgate.net Further increases in dosage can lead to a charge reversal, where the particles become positively charged, which may cause restabilization. inderscienceonline.com

The table below summarizes findings from zeta potential studies on various PACl coagulants, providing insight into the expected electrokinetic behavior of this compound.

Table 2: Zeta Potential and Coagulation Performance of Polyaluminium Chloride (PACl) (Note: This data is for general PACl and is intended to be illustrative of the expected properties for this compound)

| PACl Type / Condition | Zeta Potential (mV) | Observation | Reference |

|---|---|---|---|

| PACl with high Al₁₃ content | Higher positive charge | Higher charge neutralization ability. | inderscienceonline.com |

| Optimal PACl dosage | Close to 0 | Corresponds to minimum residual turbidity. | inderscienceonline.com |

| PACl-1 and PACl-2 for natural turbid water | +2 to +7 | Zeta potential range for lowest residual turbidity. | researchgate.net |

| High-poly-aluminum chloride sulfate (HPACS) | 25.28 to 30.05 | Equilibrium zeta potential values vary with sulfate content. | rsc.org |

Applications in Advanced Environmental Remediation Technologies Mechanism Focused

Coagulation and Flocculation Processes for Water and Wastewater Treatment

The subsequent flocculation stage involves gentle, prolonged mixing to encourage collisions between these microflocs. chembk.commrwa.com This promotes the growth of larger, visible agglomerates known as flocs. waterandwastewater.commrwa.com The polymeric nature of dialuminium (B1238714) chloride pentahydroxide enhances this process through a bridging mechanism, where polymer chains adsorb onto multiple particles, binding them together. chembk.com The final stage is sedimentation, where the water flow is slowed, allowing the large, dense flocs to settle out of the solution for removal. chembk.com The efficiency of this entire sequence is critical, as incomplete coagulation or flocculation will lead to unsuccessful sedimentation. mrwa.com

Removal Mechanisms of Dissolved Organic Matter (DOM) and Natural Organic Matter (NOM)

Natural Organic Matter (NOM) is a complex mixture of organic compounds found in all surface and groundwaters. scirp.org Its soluble fraction is known as Dissolved Organic Matter (DOM). oucreate.com The removal of NOM is a critical goal in water treatment, and dialuminium chloride pentahydroxide is particularly effective in this regard. The primary removal mechanisms involve a phase transformation that converts dissolved organic material into particulate form, which can then be removed. scirp.org

This transformation occurs through several pathways:

Charge Neutralization and Complexation : NOM molecules often carry a negative charge. The highly positive aluminum species formed upon the dissolution of this compound neutralize this charge. This allows the NOM molecules to aggregate. Furthermore, NOM acts as a ligand, forming complexes with the metal ions from the coagulant. scirp.org

Adsorption/Precipitation : The primary mechanism for NOM removal is its adsorption onto the surface of the aluminum hydroxide (B78521) precipitates that are formed as the coagulant hydrolyzes in water. scirp.orgmdpi.com The coagulant essentially sweeps the dissolved material out of the solution as it precipitates. mdpi.com

The effectiveness of NOM removal is strongly influenced by pH, with optimal removal for polyaluminium chlorides generally occurring in the pH range of 5.5 to 6.5. nih.gov Coagulants like PACs are often more efficient at removing NOM compared to traditional coagulants like alum or ferric chloride. nih.gov

Table 1: Mechanisms for NOM and DOM Removal by this compound

| Mechanism | Description | Relevant Factors |

|---|---|---|

| Charge Neutralization | Positively charged aluminum species neutralize the negative charge of DOM/NOM molecules, reducing repulsive forces and allowing for aggregation. | pH, Alkalinity, NOM characteristics. nih.gov |

| Complexation | DOM/NOM acts as a ligand, forming complexes with the aluminum ions, which contributes to their precipitation out of solution. | Coagulant speciation, NOM functional groups. scirp.org |

| Adsorption/Sweep Floc | DOM/NOM adsorbs onto the surface of the freshly formed, amorphous aluminum hydroxide precipitates, which are then removed via sedimentation. | pH, Coagulant dose, mixing conditions. scirp.orgmdpi.com |

Phosphate (B84403) and Heavy Metal Scavenging Mechanisms

This compound and related PACs are effective at removing various dissolved contaminants, including phosphates and heavy metal salts. chembk.comsswm.info

Phosphate Removal : The mechanism for phosphate removal is primarily precipitation and co-precipitation. The aluminum cations react with phosphate anions (PO₄³⁻) to form insoluble aluminum phosphate (AlPO₄). Additionally, phosphate ions can be adsorbed onto the surface of the aluminum hydroxide flocs formed during the coagulation process. This dual-action removal makes it highly efficient.

Heavy Metal Scavenging : Heavy metals such as lead, arsenic, cadmium, and chromium are significant environmental toxins. nih.gov Their removal from water is crucial for public health. The scavenging mechanism by this compound is mainly through adsorption and co-precipitation. As aluminum hydroxide flocs form and precipitate, they provide a large surface area for the adsorption of dissolved heavy metal ions. santos.com Furthermore, some heavy metals can be incorporated into the structure of the precipitating aluminum hydroxide, a process known as co-precipitation. The toxicity of many heavy metals stems from their ability to bind to functional groups on proteins and enzymes, disrupting cellular processes. nih.gov

Turbidity and Suspended Solids Removal Pathways

Turbidity in water is caused by suspended particles like clay, silt, and microorganisms, which are typically colloidal and negatively charged. mrwa.com this compound excels at removing these particles. chembk.comdia-chemical.com

The removal pathways are:

Charge Neutralization : The highly charged polymeric aluminum species effectively neutralize the negative surface charges of the suspended particles. This destabilization allows the particles to overcome electrostatic repulsion and aggregate. chembk.commrwa.com

Interparticle Bridging : A key advantage of polymeric coagulants like this compound is their ability to form long-chain polymers. These chains can attach to multiple colloidal particles simultaneously, acting as a bridge. This bridging action pulls particles together, forming larger, stronger, and denser flocs compared to those formed by simple metal salts. chembk.comthaiscience.info

Sweep Flocculation : At a sufficient dose, the coagulant forms a large volume of aluminum hydroxide precipitate that physically entraps and sweeps suspended particles out of the water as it settles. thaiscience.info

Due to these mechanisms, polyaluminium chlorides can achieve high removal efficiencies for both turbidity and total suspended solids (TSS), often outperforming conventional coagulants. thaiscience.info

Table 2: Research Findings on Pollutant Removal Efficiency

| Pollutant | Coagulant | Key Finding | Source |

|---|---|---|---|

| Turbidity, TSS, COD | PACl vs. Alum | PACl showed superior TSS (99.2%) and turbidity (99.3%) removal compared to alum in treating industrial wastewater. | thaiscience.info |

| Natural Organic Matter (NOM) | PACS (Poly-aluminum-chloride-sulfate) vs. PAC, FeCl₃, Alum | At optimal conditions, PACS and PAC achieved the best NOM removal results at a lower dose compared to ferric chloride and alum. | nih.gov |

| Turbidity & NOM | PACls (varying basicity) | Higher basicity PACls were more efficient for turbidity and NOM removal at neutral and basic pH values. | nih.gov |

Advanced Oxidation Processes (AOPs) Enhancement through Coagulation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water by oxidation, primarily through the generation of highly reactive hydroxyl radicals (•OH). mdpi.com AOPs can be powerful but are often non-selective. Their efficiency can be significantly hampered by the presence of suspended solids and high concentrations of NOM, which consume the oxidizing agents (a phenomenon known as radical scavenging).

Membrane Filtration Pre-treatment Applications

Membrane filtration technologies, such as reverse osmosis (RO), nanofiltration (NF), and ultrafiltration (UF), are increasingly used for desalination and producing high-quality water. amtaorg.comglobalspec.com However, a major operational challenge is membrane fouling, where particulates, colloids, microorganisms, and organic matter accumulate on the membrane surface, impeding water flow and increasing energy consumption. amtaorg.comglobalspec.com

Coagulation is a vital pre-treatment step to mitigate membrane fouling. amtaorg.com Using this compound to pre-treat the feed water removes a large fraction of the primary foulants. santos.com

Particulate and Colloidal Removal : It effectively removes suspended solids and colloids that would otherwise clog the membrane pores. santos.comamtaorg.com

Organic and Biofouling Control : By removing NOM and microorganisms, coagulation reduces the potential for organic fouling and the formation of biofilm on the membrane surface. nih.gov

An effective coagulation pre-treatment can significantly extend the operational life of membranes, reduce the frequency of chemical cleaning, and ensure more stable and efficient performance of the filtration system. amtaorg.comglobalspec.com

Sludge Characteristics and Management in Coagulation Processes

The coagulation process invariably produces a chemical sludge, which consists of the precipitated aluminum hydroxide and all the impurities removed from the water (e.g., suspended solids, NOM, phosphates, heavy metals). santos.comsantos.com The characteristics of this sludge are an important consideration for its subsequent handling, dewatering, and disposal.

Compared to traditional coagulants like aluminum sulfate (B86663) (alum), the sludge generated from this compound often has more favorable properties.

Floc Structure and Density : As a polymeric coagulant, it tends to form larger, denser, and more robust flocs through bridging mechanisms. dia-chemical.comthaiscience.info In contrast, alum often produces lighter, fluffier flocs. dia-chemical.com

Dewaterability : Studies have shown conflicting results depending on the wastewater characteristics. While some research indicates that the strong, compact flocs from alum are easier to dewater, other findings suggest that the specific structure formed by PACs can also be beneficial. thaiscience.info The sludge from PAC-treated waste activated sludge appeared more compact than that from alum. nih.gov

The management of this sludge involves thickening, dewatering, and ultimate disposal, often in a landfill. The specific composition of the sludge, containing the concentrated pollutants from the raw water, dictates the necessary disposal procedures. santos.comsantos.com

Role in Advanced Materials Synthesis and Catalysis

Development of Hybrid Materials and Composites

Integration with Polymers and Other Inorganic Materials

The development of composite materials through the integration of dialuminium (B1238714) chloride pentahydroxide with organic polymers and other inorganic substances has led to hybrid materials with enhanced functionalities. These composites often exhibit synergistic properties that surpass those of the individual components.

Integration with Polymers:

Composite materials combining PAC with natural or synthetic polymers have been developed, primarily to enhance flocculation efficiency in water treatment, but the resulting materials demonstrate significant potential in advanced material design.

PAC-Chitosan Composites: A notable example is the creation of PAC-chitosan composite coagulants. nih.govnih.gov Chitosan (B1678972), a natural polymer, interacts with the aluminum species in PAC, leading to a composite with a different distribution of aluminum species (Al(a), Al(b), and Al(c)) compared to pure PAC. nih.gov Fourier-transform infrared (FT-IR) spectroscopy analysis confirms an intermolecular interaction between the Al species and the functional groups on the chitosan molecules. nih.gov This synergy enhances the removal of natural organic matter from water, with the composite showing superior performance at lower aluminum dosages compared to using PAC and chitosan separately. nih.gov The strong complexing and bridging ability of chitosan complements the charge neutralization function of PAC, leading to the formation of larger, more easily removable flocs. nih.govmdpi.com

PAC-Polyvinyl Alcohol (PVA) Composites: The combination of PAC with polyvinyl alcohol (PVA), a synthetic polymer, has been shown to enhance flocculating power. google.com PVA acts as a floc conditioner, and it can be incorporated into the PAC solution either before or after basification. google.com This integration results in an improved water treatment chemical that can achieve desired turbidity reduction at lower concentrations. google.com

Integration with Other Inorganic Materials:

Hybrid materials formed by combining PAC with other inorganic compounds like silica (B1680970) and zeolites are demonstrating significant promise for environmental and catalytic applications.

PAC-Silica Composites: The in-situ formation of PAC-silica gel composites under mechanical grinding conditions has been shown to create high-performance nanocatalysts. nih.govacs.org During the grinding process, chemical modifications occur, establishing new, highly active Al-O-Si bonds. acs.org These composite materials, where aluminum, oxygen, and silicon are uniformly distributed, exhibit significantly higher catalytic activity for certain organic reactions, such as the synthesis of xanthene and pyrimidinone compounds, than either PAC or silica gel alone. nih.govacs.org

PAC-Zeolite Composites: Combining PAC with zeolites, such as clinoptilolite, has been explored for mitigating nutrient and contaminant losses from agricultural slurries. nih.govuniversityofgalway.ieul.ie Studies have shown that co-amending dairy or pig slurries with PAC and zeolite significantly reduces the runoff of total phosphorus and total nitrogen. ul.ienih.gov The zeolite provides a porous structure for adsorption, while the PAC acts to coagulate and precipitate dissolved and particulate matter.

Table 1: Integration of Dialuminium Chloride Pentahydroxide (as PAC) with Other Materials

| Integrated Material | Type | Composite/Hybrid Material | Key Findings & Properties | Application Area | Citations |

|---|---|---|---|---|---|

| Chitosan | Natural Polymer | PAC-Chitosan Composite | Intermolecular interaction between Al and chitosan; enhanced removal of organic matter; improved flocculation. | Water Treatment | nih.govnih.govmdpi.comresearchgate.net |

| Polyvinyl Alcohol (PVA) | Synthetic Polymer | PAC-PVA Composite | PVA acts as a floc conditioner; enhanced flocculating power at lower concentrations. | Water Treatment | google.com |

| Silica Gel | Inorganic Material | PAC-Silica Nanocatalyst | Formation of new Al-O-Si active centers via mechanochemical synthesis; high catalytic performance. | Catalysis | nih.govacs.org |

| Zeolite | Inorganic Mineral | PAC-Zeolite Composite | Reduces nutrient (P, N) and carbon losses in agricultural runoff. | Environmental Management | nih.govuniversityofgalway.ieul.ienih.gov |

Functionalization for Specific Material Properties

The inherent properties of this compound can be tailored or functionalized for specific applications, particularly in the realm of catalysis. This involves leveraging the unique structure of its polymeric forms to create active sites for chemical reactions.

Functionalization for Catalysis:

While widely known as a coagulant, PAC is gaining new life as a green and efficient Lewis acid catalyst for organic synthesis. nih.govrsc.org Its polynuclear Al-O cation structures are the key to its catalytic activity.

Mechanism: Research has shown that in certain solvents, such as ethanol, the Al-O-Al cations of PAC can transform and self-assemble into new multi-nuclear cation aggregates. nih.govrsc.orgnih.gov These aggregates act as inorganic micro- or nano-reactors, providing unique synergistic catalysis for multi-component reactions. nih.govrsc.orgnih.gov The highly charged, polymerized ring chain of the Al₁₃ Keggin structure is considered a particularly stable and efficient cationic Lewis acid.

Applications in Organic Synthesis:

Biginelli Reaction: The PAC-ethanol system has proven to be a green, highly efficient (with yields >99%), and recyclable catalyst for the multicomponent Biginelli reaction, which is used to synthesize pyrimidinones. nih.govrsc.orgnih.gov In-situ infrared analysis has provided evidence for the reaction mechanism, highlighting the role of PAC. nih.govrsc.orgnih.gov

Xanthene and Pyrimidinone Synthesis: PAC-silica gel composites, formed through mechanical grinding, function as high-performance nanocatalysts for the one-pot synthesis of xanthene and pyrimidinone compounds. nih.gov The formation of Al-O-Si active centers is crucial for this enhanced catalytic performance, which requires significantly less energy than using PAC or silica alone. acs.org

Friedel-Crafts Alkylation: PAC has also been reported as a highly efficient and green catalyst for the Friedel-Crafts alkylation of bis(indolyl)methane. rsc.org

This emerging application in catalysis demonstrates a significant functionalization of a traditional industrial chemical, repurposing it as a valuable tool for green chemistry and advanced material synthesis. nih.govnih.gov

Theoretical and Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations of Aluminum Speciation and Hydrolysis

Molecular Dynamics (MD) simulations are instrumental in understanding the complex hydrolysis and speciation of aluminum in aqueous solutions. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of chemical processes.